

A Comparative Guide to (3R,5R)-Rosuvastatin and Other Statin-Related Impurities

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Compound of Interest

Compound Name: (3R,5R)-Rosuvastatin

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **(3R,5R)-Rosuvastatin**, an anti-isomer of Rosuvastatin, with other common statin-related impurities. The information presented is supported by experimental data from publicly available literature and pharmacopeial standards, intended to assist researchers in understanding the impurity profile of Rosuvastatin.

Introduction to Rosuvastatin and Its Impurities

Rosuvastatin is a potent synthetic statin prescribed for the treatment of dyslipidemia.[1] It functions as a selective and competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[2][3] The manufacturing process and storage of Rosuvastatin can lead to the formation of various impurities, which include process-related substances, degradation products, and stereoisomers.[4][5] The control of these impurities is critical to ensure the quality, safety, and efficacy of the final drug product.[4]

(3R,5R)-Rosuvastatin, also known as Rosuvastatin anti-isomer, is a diastereomer of the active (3R,5S)-Rosuvastatin.[6] The presence of this and other impurities is closely monitored and controlled within strict limits defined by pharmacopeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[7][8]

Physicochemical Properties and Identification

The impurities associated with Rosuvastatin are structurally similar to the active pharmaceutical ingredient (API), often differing only in stereochemistry or through minor chemical transformations. A summary of key impurities and their properties is provided below.

Table 1: Physicochemical Properties of Rosuvastatin and Selected Impurities

Compound Name	Other Names	Molecular Formula	Molecular Weight (g/mol)	CAS Number
(3R,5S)-Rosuvastatin (Active)	Rosuvastatin	C ₂₂ H ₂₈ FN ₃ O ₆ S	481.54	287714-41-4
(3R,5R)-Rosuvastatin	Rosuvastatin anti-isomer, Impurity B (EP)	C ₂₂ H ₂₈ FN ₃ O ₆ S	481.54	1094100-06-7
Rosuvastatin Lactone	Impurity C (EP)	C ₂₂ H ₂₆ FN ₃ O ₅ S	463.52	1422954-11-7
5-Oxo Rosuvastatin	-	C ₂₂ H ₂₆ FN ₃ O ₆ S	479.52	-
Rosuvastatin Impurity A (EP)	Acetone Adduct	C ₂₅ H ₃₄ FN ₃ O ₇ S	539.61	1714147-50-8
Rosuvastatin Impurity D (EP)	-	C ₂₂ H ₂₉ FN ₂ O ₆ S	482.55	503610-43-3

Quantitative Comparison of Impurity Levels

The acceptable levels of impurities in Rosuvastatin are strictly regulated. The following table summarizes the limits for key impurities as specified in the European Pharmacopoeia.

Table 2: Acceptance Criteria for Rosuvastatin Impurities (European Pharmacopoeia)

Impurity Name	Acceptance Criterion (% maximum)
Impurity A	0.2
Impurity B ((3R,5R)-Rosuvastatin)	0.5
Impurity C (Lactone)	0.6
Impurity G	0.1
Unspecified Impurities (each)	0.10
Total Impurities	1.2

Source: European Pharmacopoeia (EP) Monograph[7]

Experimental Protocols

The analysis of Rosuvastatin and its impurities is predominantly carried out using high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC). These techniques allow for the effective separation and quantification of the API and its related substances.

Protocol 1: UHPLC Method for Rosuvastatin and Impurities

This method is adapted from a validated UHPLC protocol for the estimation of Rosuvastatin and its complete impurity profile.[9]

- Chromatographic System:
 - Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)
 - Mobile Phase: A mixture of methanol and 0.025% trifluoroacetic acid (TFA) in water (55:45 v/v)
 - Flow Rate: 0.5 mL/min
 - Column Temperature: 55 °C

- Detection: UV at 240 nm
- Injection Volume: 0.9 µL
- Sample Preparation:
 - Standard Stock Solution: Prepare a stock solution of Rosuvastatin reference standard in a diluent of methanol and water (50:50 v/v).
 - Sample Solution: Accurately weigh and dissolve the sample containing Rosuvastatin in the diluent to achieve a known concentration. Filter the solution through a 0.2 µm nylon filter before injection.[\[9\]](#)

Protocol 2: HPLC Method for Rosuvastatin Related Substances (EP Monograph)

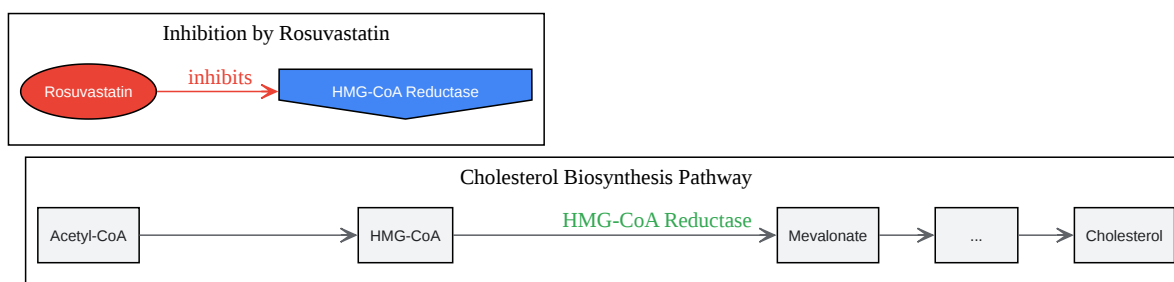
This protocol is based on the European Pharmacopoeia monograph for Rosuvastatin calcium.
[\[7\]](#)

- Chromatographic System:
 - Column: A suitable stainless steel column (e.g., 150 mm x 4.6 mm, 5 µm packing) packed with octadecylsilyl silica gel for chromatography.
 - Mobile Phase: A gradient elution using a mixture of a phosphate buffer, acetonitrile, and methanol. The specific gradient program is detailed in the EP monograph.
 - Flow Rate: 0.75 mL/min
 - Detection: UV at 242 nm
 - Injection Volume: 10 µL
- System Suitability:
 - A resolution of at least 2.0 between the peaks due to Rosuvastatin and Impurity B ((3R,5R)-Rosuvastatin) should be achieved.[\[7\]](#)

Mandatory Visualizations

Rosuvastatin's Mechanism of Action

The primary mechanism of action for Rosuvastatin is the inhibition of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.

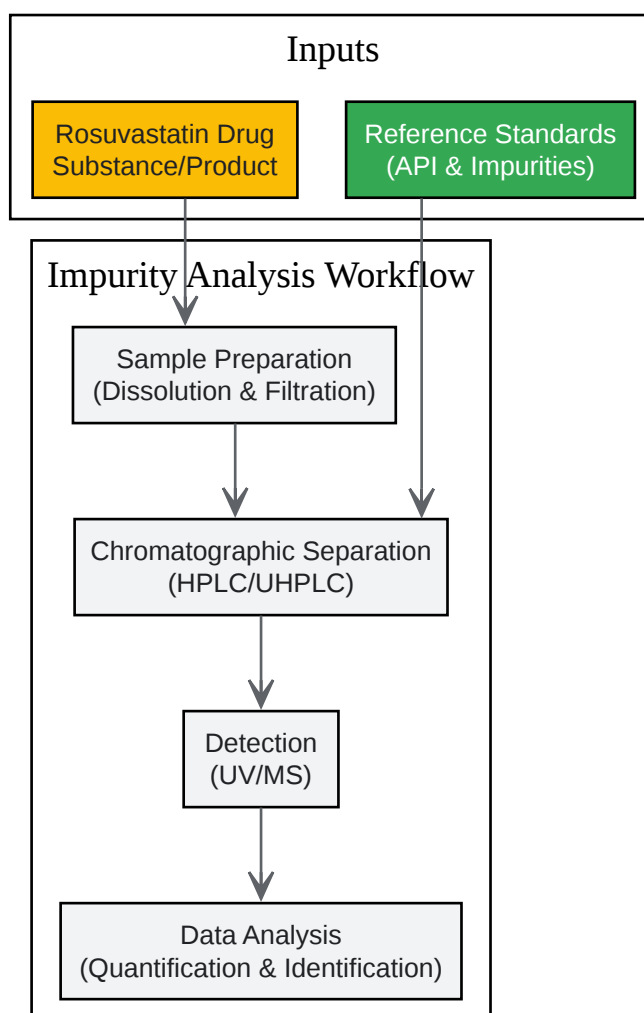


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Caption: HMG-CoA Reductase Inhibition by Rosuvastatin.

Experimental Workflow for Impurity Analysis

The general workflow for the analysis of Rosuvastatin impurities involves sample preparation followed by chromatographic separation and detection.



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Caption: General Workflow for Rosuvastatin Impurity Analysis.

Conclusion

The control of impurities, including the anti-isomer **(3R,5R)-Rosuvastatin**, is a critical aspect of ensuring the quality and safety of Rosuvastatin drug products. This guide has provided a comparative overview of key impurities, their acceptance criteria as per the European Pharmacopoeia, and detailed experimental protocols for their analysis. The provided diagrams illustrate the mechanism of action of Rosuvastatin and a typical workflow for impurity profiling. This information serves as a valuable resource for researchers and professionals involved in the development and quality control of Rosuvastatin.

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